4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, and a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3+2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the oxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar substituents but lacking the oxazole ring.
5-Phenyl-1,2-oxazole-3-carboxylic acid: Similar structure but without the chloro and methyl groups on the phenyl ring.
3,5-Dimethyl-4-phenylisoxazole: Another oxazole derivative with different substituents
Uniqueness
4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to the specific combination of substituents and the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12ClNO3 |
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Molecular Weight |
313.7 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12ClNO3/c1-11-9-13(7-8-14(11)18)21-17(20)15-10-16(22-19-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
HFJDNHWKCARRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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